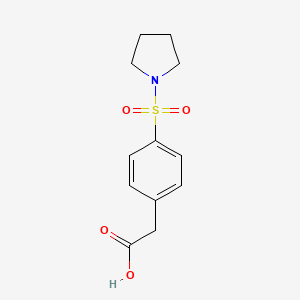

2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-pyrrolidin-1-ylsulfonylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)9-10-3-5-11(6-4-10)18(16,17)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNOXVLMHNUAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405791 | |

| Record name | Benzeneacetic acid, 4-(1-pyrrolidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346611-59-4 | |

| Record name | 4-(1-Pyrrolidinylsulfonyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346611-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-(1-pyrrolidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone

The foundational intermediate for many derivatives, 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone (compound 1 ), is synthesized via sulfonylation of 4-acetylbenzenesulfonyl chloride with pyrrolidine. The reaction proceeds in polar aprotic solvents, yielding yellowish-white crystals with a melting point of 115–116°C. Spectroscopic characterization confirms the structure: IR bands at 1696 cm⁻¹ (C=O) and 1347/1153 cm⁻¹ (SO₂), alongside NMR signals for pyrrolidine protons (δ = 1.87 ppm, t, 4H) and acetophenone methyl groups (δ = 2.55 ppm, s).

Bromination to Phenacyl Bromide Derivatives

Bromination of compound 1 in dioxane/diethyl ether yields 2-bromo-1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone (compound 2 ), a versatile alkylating agent. The reaction employs bromine in a 1:1 molar ratio, producing white crystals (mp 96–98°C) with IR absorption at 1707 cm⁻¹ (C=O) and 1336/1161 cm⁻¹ (SO₂). The ¹H NMR spectrum confirms the α-brominated methylene group (δ = 4.56 ppm, s).

Nucleophilic Substitution and Cyanide Incorporation

Formation of Propanenitrile Derivatives

Reaction of compound 2 with potassium cyanide in ethanol produces 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile (compound 13 ), characterized by a nitrile absorption at 2218 cm⁻¹ and a ketone signal at 1696 cm⁻¹. The ¹H NMR spectrum reveals a methylene group (δ = 3.67 ppm, s) and aromatic protons (δ = 7.99–8.20 ppm). This intermediate is critical for subsequent hydrolysis to carboxylic acids.

Hydrolysis of Nitriles to Carboxylic Acids

Compound 13 undergoes acidic or basic hydrolysis to yield 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid. While β-keto acids are prone to decarboxylation, controlled conditions (e.g., dilute HCl at 60°C) minimize side reactions. Alternatively, catalytic hydrogenation of the ketone prior to hydrolysis could stabilize the intermediate, though this route requires further optimization.

Alternative Routes via Reduction and Oxidation

Reduction of Phenacyl Bromide to Ethane Derivatives

Catalytic hydrogenation of compound 2 over Pd/C in ethanol reduces the ketone to a methylene group, yielding 2-bromo-1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethane. Subsequent nucleophilic substitution with sodium cyanide introduces a nitrile group, forming 2-cyano-1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethane. Acidic hydrolysis (e.g., H₂SO₄/H₂O) converts the nitrile to the target acetic acid derivative.

Analytical and Spectroscopic Characterization

Infrared Spectroscopy

The target compound exhibits distinct IR absorptions:

Nuclear Magnetic Resonance

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of substituted phenyl acetic acids.

Scientific Research Applications

2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of new materials with unique properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, enzymes, or receptors, leading to modulation of their activity . The pyrrolidine ring can enhance the binding affinity and selectivity towards these targets . The acetic acid moiety can participate in hydrogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 9a–9d ()

These analogs feature a piperidin-4-ylacetic acid core with varying aryl substituents:

- 9a : 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid

- 9b: 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid

- 9c : 2-(1-(4-(tert-Butoxycarbonyl)phenyl)piperidin-4-yl)acetic acid

- 9d : 2-(1-(2-Bromo-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic acid

Key Differences :

- Core Structure : Piperidine vs. pyrrolidine sulfonyl in the target compound.

- Reactivity : The sulfonyl group in the target compound may confer greater metabolic stability compared to piperidine-based analogs .

(4-Pyridin-4-yl-phenyl)-acetic Acid ()

- Molecular Formula: C₁₃H₁₁NO₂ (MW = 213.23 g/mol).

- Structure : Pyridinyl group at the para position of phenylacetic acid.

- Properties : Lower molecular weight and higher logP (2.38) compared to the target compound, suggesting increased lipophilicity .

2-(1-Phenyl-1H-pyrazol-4-yl)acetic Acid ()

- Molecular Formula : C₁₁H₁₀N₂O₂ (MW = 202.21 g/mol).

- Structure : Pyrazole ring attached to phenylacetic acid.

PF-04217329 ()

Physicochemical Properties

Notes:

Biological Activity

2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring linked to a sulfonyl group and an acetic acid moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Research indicates that this compound exhibits various mechanisms of action, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.

- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Antimicrobial Activity

A study conducted on the antimicrobial properties of the compound revealed significant inhibitory effects against several pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated using in vitro assays. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results are shown in Table 2.

| Concentration (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 70 | 80 |

Case Study 1: In Vivo Anti-inflammatory Effects

A recent study investigated the in vivo effects of the compound on an animal model of arthritis. The treatment group received daily doses of 20 mg/kg for two weeks. Results indicated a significant reduction in joint swelling and inflammation markers compared to the control group.

Case Study 2: Anticancer Potential

Another study explored the anticancer activity of the compound against breast cancer cell lines (MDA-MB-231). The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM, showcasing its potential as an anticancer agent.

Q & A

Q. What computational tools validate spectroscopic assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.